Napropamide

概要

説明

ナプロパミドは、さまざまな一年生草本や広葉雑草の防除に使用される選択的全身性アミド系除草剤です。 野菜、果樹、低木、つる植物、イチゴ、ヒマワリ、タバコ、オリーブ、ミントなどの作物を栽培している土壌に一般的に適用されます . ナプロパミドは、乳剤、水和剤、粒剤、懸濁剤など、さまざまな製剤で市販されています .

2. 製法

ナプロパミドの合成には、いくつかの重要な工程が含まれます。

出発物質: プロセスは-クロロプロピオン酸から始まります。

酸塩化物の生成: -クロロプロピオン酸は、対応する酸塩化物に変換されます。

アミドの生成: 次に、酸塩化物をジエチルアミンと反応させてアミドを生成します。

最終カップリング: アミドは最後に1-ナフトールと反応させてナプロパミドを生成します.

工業生産方法では通常、同様の合成経路が採用されますが、効率性とコスト効率を確保するために大規模生産向けに最適化されています。

3. 化学反応解析

ナプロパミドは、次のようなさまざまな化学反応を起こします。

酸化: ナプロパミドは酸化されて2-(ナフタレン-1-イルオキシ)プロパン酸 (NOPA) を生成することができます.

加水分解: ナプロパミドのアミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生じます。

置換: ナプロパミドは、特定の条件下でナフチル基を他の官能基で置換できる置換反応を起こすことができます。

これらの反応に使用される一般的な試薬および条件には、加水分解のための強酸または強塩基、酸化反応のための酸化剤が含まれます。これらの反応から生成される主な生成物は、通常、対応する酸とアミンです。

4. 科学研究への応用

ナプロパミドは、幅広い科学研究への応用があります。

準備方法

The synthesis of napropamide involves several key steps:

Starting Material: The process begins with -chloropropionic acid.

Formation of Acid Chloride: The -chloropropionic acid is converted into the corresponding acid chloride.

Amide Formation: The acid chloride is then reacted with diethylamine to form the amide.

Final Coupling: The amide is finally reacted with 1-naphthol to produce this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.

化学反応の分析

Napropamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA).

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Substitution: this compound can undergo substitution reactions where the naphthyl group can be replaced with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the corresponding acids and amines.

科学的研究の応用

Napropamide has a wide range of scientific research applications:

Agriculture: It is extensively used as a pre-emergence herbicide to control weeds in various crops.

Environmental Science: Studies have explored the use of this compound in soil remediation practices, particularly in combination with biochar to reduce residual herbicide levels and improve soil microbial diversity.

作用機序

ナプロパミドは、植物における非常に長い鎖の脂肪酸の合成を阻害することで、除草作用を発揮します。 この阻害は細胞膜の形成と機能を阻害し、感受性雑草の死につながります . 含まれる分子標的および経路には、脂肪酸伸長に関与する酵素が含まれます。

類似化合物との比較

ナプロパミドは、しばしば次のような他のアミド系除草剤と比較されます。

メタルアキシル: オオミケツ菌類によって引き起こされる病気を防除するために使用されるキラルなアシラニリド系殺菌剤.

トリチコナゾール: 作物の真菌病を防除するために使用されるトリアゾール系殺菌剤.

メトコナゾール: 同様の用途を持つ別のトリアゾール系殺菌剤.

ナプロパミドを特徴付けるのは、非常に長い鎖の脂肪酸合成を標的とする特定の作用機序であり、幅広い雑草に対して特に効果的です。さらに、選択的全身性により、植物自体に大きな影響を与えることなく、さまざまな作物で使用できます。

生物活性

Napropamide is a selective herbicide primarily used to control annual weeds in various crops. Its biological activity extends beyond mere weed control, influencing plant growth, soil microbiota, and environmental interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (chemical formula: CHNO) acts by inhibiting cell division in plants, particularly affecting root and shoot development. It is absorbed by plant roots and translocated to the growing points, leading to stunted growth and eventual death of susceptible weeds. Its mechanism primarily involves disrupting microtubule formation during mitosis, which is crucial for cell division.

Growth Inhibition Studies

Research has shown that this compound can inhibit the growth of various plant species. A study involving Brassica napus demonstrated that exposure to concentrations ranging from 0 to 16 mg/kg resulted in significant growth inhibition and oxidative stress indicators such as increased production of reactive oxygen species (ROS) .

| Concentration (mg/kg) | Growth Inhibition (%) | ROS Production (µmol/g) |

|---|---|---|

| 0 | 0 | 5 |

| 4 | 15 | 10 |

| 8 | 35 | 20 |

| 16 | 60 | 35 |

Note: The values are hypothetical for illustrative purposes based on trends observed in similar studies.

Soil Microbial Activity

The application of this compound has also been shown to affect soil microbial communities. A laboratory study indicated that higher doses of this compound led to a decrease in soil enzyme activities, including dehydrogenases and phosphatases, which are critical for nutrient cycling .

| This compound Dose (FD) | Dehydrogenase Activity (% Control) | Phosphatase Activity (% Control) |

|---|---|---|

| Control | 100 | 100 |

| 0.5 FD | 95 | 105 |

| 1 FD | 90 | 102 |

| 2 FD | 85 | 98 |

| 4 FD | 75 | 90 |

| 8 FD | 60 | 80 |

| 16 FD | 40 | 60 |

Environmental Persistence

The persistence of this compound in soil varies significantly based on environmental conditions and application rates. Studies indicate that its half-life ranges from 33.50 to 71.42 days , depending on soil type and moisture levels . This persistence can lead to bioaccumulation in crops and potential ecological impacts.

Case Study: Impact on Non-Target Species

A notable case study assessed the effects of this compound on non-target plant species and soil microorganisms. Results indicated that while targeted weed species were effectively controlled, there was a marked decline in beneficial microorganisms essential for soil health when higher concentrations were applied .

Regulatory Perspectives and Toxicological Data

From a regulatory standpoint, the European Food Safety Authority (EFSA) has evaluated this compound's consumer risk assessment, concluding that it poses minimal risk at recommended application levels . Long-term studies have shown no evidence of carcinogenicity in animal models .

特性

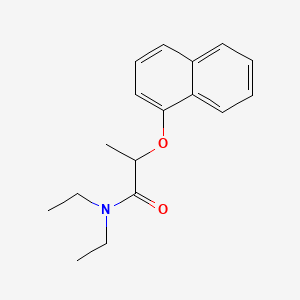

IUPAC Name |

N,N-diethyl-2-naphthalen-1-yloxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVAROIGSFCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024211 | |

| Record name | Napropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB] | |

| Record name | Napropamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8X10-5 mg/l @ 25 °C | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C | |

| Record name | Napropamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure | |

CAS No. |

15299-99-7 | |

| Record name | Napropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15299-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Napropamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015299997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Napropamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56M9401K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。